molecular formula C7H7NO2 B1680748 Salicylaldoxime CAS No. 94-67-7

Salicylaldoxime

Cat. No.: B1680748
CAS No.: 94-67-7
M. Wt: 137.14 g/mol
InChI Key: ORIHZIZPTZTNCU-YVMONPNESA-N
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Description

Salicylaldoxime is an organic compound with the chemical formula C₇H₇NO₂. It is the oxime derivative of salicylaldehyde. This crystalline, colorless solid is known for its chelating properties, forming stable complexes with metal ions. It is often used in the analysis of samples containing transition metal ions, forming brightly colored coordination complexes .

Mechanism of Action

Target of Action

Salicylaldoxime primarily targets two types of entities: the EAC’1,4,2 and C’3 complex involved in immune hemolysis , and transition metal ions , with which it often forms brightly colored coordination complexes . It also interacts with the catalytic zinc ion of carbonic anhydrases .

Mode of Action

This compound selectively inhibits the reaction between the intermediate complex EAC’1,4,2 and C’3, which is involved in immune hemolysis . In the context of transition metal ions, this compound acts as a chelator . It forms charge-neutral complexes with divalent metal ions .

Biochemical Pathways

This compound affects the biochemical pathway of immune hemolysis by inhibiting the interaction between EAC’1,4,2 and C’3 . In the presence of transition metal ions, it forms coordination complexes, affecting the pathways related to these ions .

Pharmacokinetics

Its solubility in water (25 g l −1) suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of immune hemolysis . It also forms brightly colored coordination complexes with transition metal ions, which can be used in the analysis of samples containing these ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its ability to form complexes with transition metal ions can be used in the extraction and separation of metals from their ores . Moreover, it has been found to be effective in the determination of this compound in environmental water samples .

Biochemical Analysis

Biochemical Properties

Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This makes this compound a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .

Cellular Effects

This compound has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .

Molecular Mechanism

This compound is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This way, this compound acts as a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .

Temporal Effects in Laboratory Settings

For the determination of this compound in environmental water samples, a stable and rapid method with low detection was proposed and established, based on the liquid-liquid extraction-high performance liquid chromatography with ultraviolet detector .

Metabolic Pathways

This compound is involved in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its this compound complex .

Transport and Distribution

This compound is used in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its this compound complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylaldoxime is typically synthesized from salicylaldehyde and hydroxylamine. The reaction involves the condensation of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{O}_2 + \text{NH}_2\text{OH} \rightarrow \text{C}_7\text{H}_7\text{NO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves magnesium-mediated ortho-specific formylation of phenols, followed by conversion to this compound through reaction with hydroxylamine sulfate. This method yields a high overall yield of 88% .

Types of Reactions:

    Chelation: this compound acts as a bidentate ligand, forming stable complexes with metal ions. For example, it forms a complex with copper ions: [ 2 \text{C}_7\text{H}_7\text{NO}_2 + \text{Cu}^{2+} \rightarrow \text{Cu}(\text{C}_7\text{H}_7\text{NO}_2)_2 + 2 \text{H}^+ ]

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its chelation reactions.

    Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or acids.

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Water, ethanol, and other polar solvents.

Major Products:

Comparison with Similar Compounds

    Benzaldoxime: Similar to salicylaldoxime but derived from benzaldehyde.

    Acetaldoxime: Derived from acetaldehyde, used in different chemical applications.

    Formaldoxime: Derived from formaldehyde, used in various industrial processes.

Uniqueness of this compound: this compound is unique due to its ability to form stable, brightly colored complexes with metal ions, making it particularly useful in analytical chemistry. Its derivatives also show potential as carbonic anhydrase inhibitors, offering therapeutic benefits in medicine .

Properties

CAS No.

94-67-7

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5-

InChI Key

ORIHZIZPTZTNCU-YVMONPNESA-N

SMILES

C1=CC=C(C(=C1)C=NO)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NO)O

Appearance

Solid powder

melting_point

57.0 °C

Key on ui other cas no.

94-67-7

physical_description

Solid;  [Merck Index] Off-white powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

salicylaldoxime
salicylaldoxime, (E)-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

Optically active Salicylideneaminoalcohol compound were synthesized from optically active aminoalcohols and salicylaldehyde derivatives as in Reference Example 1 To a 100 ml Schlenk, 0.2 mmol of (R)-N-(5-nitrosalicylidene)-2-amino-1,1-di(2-butoxy-5-t-butylphenyl)-1-propanol were added 35.9 mg(0.18 mmol) of copper acetate monohydrate and 50 ml of toluene, and the resulting mixture was reacted for 1 hour under stirring at 80° C. The reaction mixture was cooled to a room temperature, and an aqueous solution of 40 mg of sodium hydroxide dissolved in 30 ml of water was added thereto. The mixture was transferred to a separatory funnel, and was thoroughly stirred, settled and the separated aqueous layer was removed. 10 ml of water was added thereto, stirred again and settled. The oily layer was transferred to a Schlenk tube and azeotropically dehydrated under heating to give the product. The product was diluted with toluene to make a 50 ml toluene solution of the optically active copper complex catalyst mixture.
[Compound]
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aminoalcohols
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reactant
Reaction Step One
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(R)-N-(5-nitrosalicylidene)-2-amino-1,1-di(2-butoxy-5-t-butylphenyl)-1-propanol
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0.2 mmol
Type
reactant
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35.9 mg
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50 mL
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40 mg
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Salicylideneaminoalcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does salicylaldoxime interact with copper ions?

A1: this compound acts as a bidentate ligand, coordinating to copper ions through both the phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable, often square planar, complex. [, , , , ]

Q2: What makes this compound selective for copper ions?

A2: The size of the pseudo-macrocyclic cavity formed by the dimeric structure of this compound, stabilized by hydrogen bonds, plays a crucial role in its selectivity for copper(II) ions. This cavity size is particularly compatible with the ionic radius of copper(II). [, ]

Q3: What are the downstream effects of this compound binding to its targets?

A3: This depends on the context. In mineral flotation, binding to copper on the surface of minerals like malachite allows for their separation from other minerals. In biological systems, this compound can inhibit immune haemolysis by interfering with the complement system, specifically the reaction between the intermediate complex EAC′1,4,2 and C′3. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H7NO2, and its molecular weight is 137.14 g/mol. []

Q5: What are the key spectroscopic features of this compound?

A5: this compound shows characteristic peaks in various spectroscopic techniques:

  • IR Spectroscopy: Strong absorptions due to O-H, C=N, and N-O stretching vibrations are observed. Additionally, bands corresponding to the aromatic ring and the intramolecular hydrogen bond are present. [, , ]
  • NMR Spectroscopy: The 1H and 13C NMR spectra show distinct signals for the aromatic protons, the oxime proton, and the hydroxyl proton. Correlations between chemical shifts and substituent constants have been observed. []

Q6: How does pressure affect the crystal structure of this compound?

A6: Studies have shown that increasing pressure can induce a phase transition in this compound, leading to the formation of a new polymorph. This transition is driven by the relief of intermolecular repulsions and changes in hydrogen bonding patterns within the crystal lattice. [, ]

Q7: How does the presence of substituents affect the properties of this compound derivatives?

A7: Substituents on the aromatic ring of this compound can influence its properties like solubility, steric hindrance, and electronic characteristics. For instance, bulky substituents can hinder the formation of certain metal complexes. [, , ]

Q8: How is this compound used in the flotation of copper minerals?

A8: this compound acts as an activator in the flotation of copper minerals like chrysocolla. It selectively adsorbs onto the mineral surface, facilitating the subsequent attachment of collectors like xanthates. This process enhances the hydrophobicity of the mineral, allowing for its separation by air bubbles. [, ]

Q9: What are the advantages of using this compound over other copper extractants?

A9: this compound offers several advantages, including high selectivity for copper ions, low cost, and relatively low toxicity compared to some other extractants. [, ]

Q10: How is computational chemistry used to study this compound and its derivatives?

A10: Computational methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, bonding characteristics, and reactivity of this compound and its complexes. These calculations provide insights into properties such as binding energies, frontier molecular orbitals, and charge distribution. [, ]

Q11: How does modifying the structure of this compound impact its estrogen receptor (ER) binding affinity and activity?

A11: Studies have shown that replacing the phenolic 'A-ring' with the oxime and hydroxy moiety of this compound can create ER ligands. Further modifications, like introducing hydroxy or methoxy groups on the phenyl substituents, can significantly influence ER subtype selectivity and agonist/antagonist activity. [, ]

Q12: Can you elaborate on the impact of specific substitutions on the ER activity of this compound derivatives?

A12: For example, adding a para-hydroxy group on the 3-phenyl substituent increased ERβ affinity, while the same group on the 4-phenyl substituent enhanced ERα affinity. Interestingly, two hydroxyl groups on both phenyl substituents decreased binding to both ER subtypes. []

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